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Compound of Interest

Compound Name:
3-(4-

Methoxyphenoxy)benzaldehyde

Cat. No.: B1360231 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic

compound 3-(4-methoxyphenoxy)benzaldehyde. The structural elucidation of this diaryl ether

derivative is paramount for its application in research, particularly in the fields of medicinal

chemistry and materials science, where precise molecular architecture dictates function. This

document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into the

interpretation of the spectra and the experimental rationale.

Molecular Structure and Analytical Overview
The structural integrity of a synthesized compound is the bedrock of reliable scientific research.

For 3-(4-methoxyphenoxy)benzaldehyde, a molecule featuring two aromatic rings linked by

an ether oxygen and bearing aldehyde and methoxy functional groups, a multi-faceted

spectroscopic approach is essential for unambiguous characterization. Each technique—NMR,

IR, and MS—provides a unique piece of the structural puzzle, and their combined interpretation

offers a self-validating confirmation of the molecule's identity and purity.

Below is a diagram illustrating the chemical structure and the numbering convention used for

the purpose of spectroscopic assignments in this guide.

Caption: Structure of 3-(4-Methoxyphenoxy)benzaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial arrangement of atoms.

¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring protons. The spectrum for 3-(4-methoxyphenoxy)benzaldehyde was

recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.90 s 1H
Aldehydic proton (-

CHO)

7.53 m 1H Aromatic proton

7.51 m 1H Aromatic proton

7.43 m 1H Aromatic proton

7.37 m 1H Aromatic proton

7.21 m 1H Aromatic proton

6.99 m 2H Aromatic protons

6.90 m 2H Aromatic protons

3.78 s 3H
Methoxy protons (-

OCH₃)

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 9.90 ppm is highly characteristic of an aldehydic proton, confirming the

presence of the -CHO group. The singlet at 3.78 ppm, integrating to three protons, is indicative

of the methoxy (-OCH₃) group. The complex multiplets in the aromatic region (6.90-7.53 ppm)

correspond to the protons on the two benzene rings. The integration of these signals accounts
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for the remaining eight aromatic protons. The specific splitting patterns within this region arise

from the coupling between adjacent protons on the rings, and their chemical shifts are

influenced by the electron-donating and electron-withdrawing nature of the substituents.

¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the

molecule. The spectrum of 3-(4-methoxyphenoxy)benzaldehyde was obtained in CDCl₃.[2][3]

Chemical Shift (δ) ppm Assignment

~192 Aldehydic Carbon (C=O)

~160 Aromatic Carbon (C-O)

~158 Aromatic Carbon (C-O)

~150 Aromatic Carbon (C-O)

~138 Aromatic Carbon (C-CHO)

~130 Aromatic Carbon (CH)

~125 Aromatic Carbon (CH)

~122 Aromatic Carbon (CH)

~120 Aromatic Carbon (CH)

~118 Aromatic Carbon (CH)

~115 Aromatic Carbon (CH)

55.6 Methoxy Carbon (-OCH₃)

Interpretation of the ¹³C NMR Spectrum:

The signal at approximately 192 ppm is characteristic of an aldehyde carbonyl carbon. The

signal around 55.6 ppm corresponds to the methoxy carbon. The remaining signals in the

downfield region (115-160 ppm) are attributed to the twelve aromatic carbons. The carbons

attached to the oxygen atoms (C-O) are shifted further downfield due to the deshielding effect

of the electronegative oxygen. The quaternary carbons and the protonated carbons can be
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distinguished using techniques like DEPT (Distortionless Enhancement by Polarization

Transfer).

Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for aromatic aldehydes is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of the solid 3-(4-
methoxyphenoxy)benzaldehyde in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure

the analyte's resonances.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion, which is particularly important for resolving the complex multiplets in the

aromatic region.[4]

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, followed by phase

and baseline corrections. The chemical shifts are referenced to the residual solvent peak

(CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to the vibrational transitions within

the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1360231?utm_src=pdf-body
https://www.benchchem.com/product/b1360231?utm_src=pdf-body
http://www.modgraph.co.uk/Downloads/Chemical%20shifts%20of%20aromatic%20aldehydes%20and%20ketones.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050-3000 C-H stretch Aromatic

~2850 and ~2750 C-H stretch (Fermi doublet) Aldehyde

~1700 C=O stretch Aldehyde (conjugated)

~1600, ~1500 C=C stretch Aromatic

~1240 C-O stretch (asymmetric) Aryl ether

~1170 C-O stretch (symmetric) Aryl ether

~1030 C-O stretch Methoxy group

Interpretation of the IR Spectrum:

The IR spectrum of 3-(4-methoxyphenoxy)benzaldehyde is expected to show several

characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the

carbonyl (C=O) stretching of a conjugated aldehyde. The presence of an aldehyde is further

confirmed by two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹, which are characteristic of

the C-H stretch of the aldehyde group (a Fermi doublet). The aromatic nature of the molecule is

evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the

1600-1500 cm⁻¹ region. The prominent C-O stretching bands for the aryl ether linkage are

expected around 1240 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric). The C-O stretch of the

methoxy group will also be present.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)
For a solid sample like 3-(4-methoxyphenoxy)benzaldehyde, the KBr pellet method is a

common and reliable sample preparation technique.[5][6]

Sample Grinding: Finely grind a small amount (1-2 mg) of the compound with an agate

mortar and pestle.

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium

bromide (KBr) to the ground sample and mix thoroughly.
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Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a

transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its structure. The electron ionization (EI) mass

spectrum of 3-(4-methoxyphenoxy)benzaldehyde was obtained from the NIST WebBook.[1]

m/z Relative Intensity Proposed Fragment

228 100 [M]⁺ (Molecular Ion)

227 ~20 [M-H]⁺

199 ~5 [M-CHO]⁺

123 ~10 [C₇H₇O₂]⁺

105 ~20 [C₇H₅O]⁺

77 ~25 [C₆H₅]⁺

Interpretation of the Mass Spectrum:

The mass spectrum shows a prominent molecular ion peak [M]⁺ at an m/z of 228, which

corresponds to the molecular weight of C₁₄H₁₂O₃. This is the base peak, indicating the relative

stability of the molecular ion under EI conditions. A significant peak at m/z 227 corresponds to

the loss of a hydrogen atom ([M-H]⁺), likely from the aldehyde group. The peak at m/z 199 is

due to the loss of the formyl radical (-CHO). Further fragmentation of the diaryl ether structure

leads to other characteristic ions. The fragmentation pattern provides strong evidence for the

proposed structure.
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Caption: Proposed fragmentation pathway for 3-(4-methoxyphenoxy)benzaldehyde.

Conclusion
The comprehensive spectroscopic analysis of 3-(4-methoxyphenoxy)benzaldehyde through

¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous confirmation of its

molecular structure. The data presented in this guide are consistent with the presence of an

aromatic aldehyde, a diaryl ether linkage, and a methoxy group. The detailed interpretation of

each spectrum, grounded in established principles of spectroscopy, serves as a reliable

reference for researchers and scientists. The experimental protocols outlined herein represent

best practices for obtaining high-quality data for this class of compounds, ensuring scientific

integrity and reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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